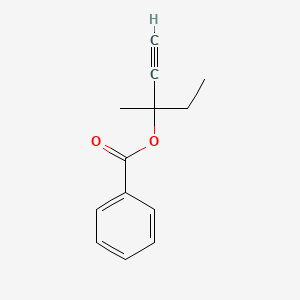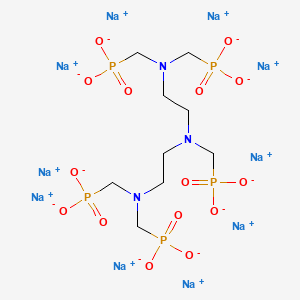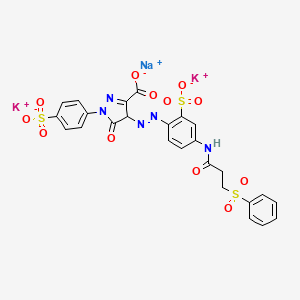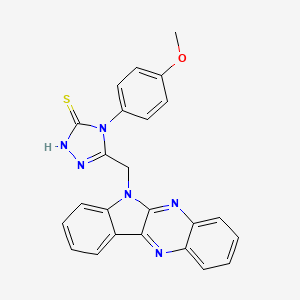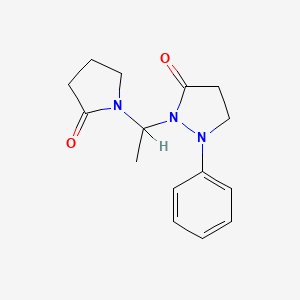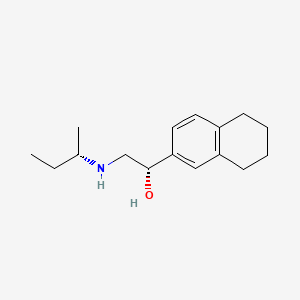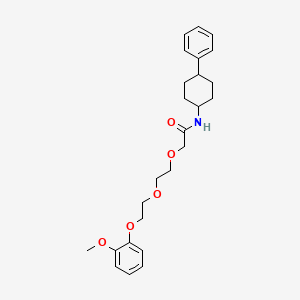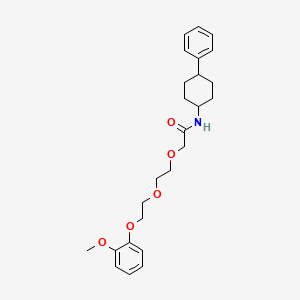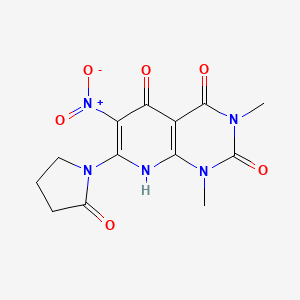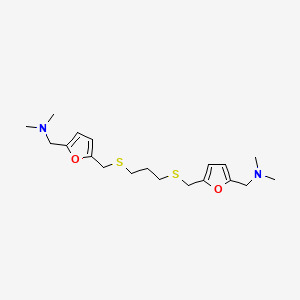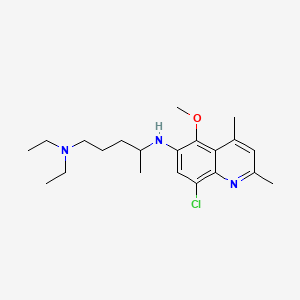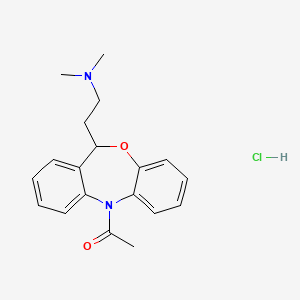
Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- is a complex organic compound with a unique structure It belongs to the class of oxazepines, which are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- involves multiple steps. The starting materials typically include dibenzoxazepine derivatives and ethanamine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazepine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dibenz(b,e)oxepin-11-ol
- 6,11-dihydro-11-(3-dimethylaminopropyl)-dibenz(b,e)oxepin
Uniqueness
Compared to similar compounds, Dibenz(b,e)(1,4)oxazepine-11-ethanamine, 5,11-dihydro-5-acetyl-N,N-dimethyl-, monohydrochloride, (±)- stands out due to its unique structure and specific functional groups
Properties
CAS No. |
86640-25-7 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-[6-[2-(dimethylamino)ethyl]-6H-benzo[c][1,5]benzoxazepin-11-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-14(22)21-16-9-5-4-8-15(16)18(12-13-20(2)3)23-19-11-7-6-10-17(19)21;/h4-11,18H,12-13H2,1-3H3;1H |
InChI Key |
CGVJUASQOIJDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(OC3=CC=CC=C31)CCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



